

Unveiling the Profile of Gossypetin 3-sophoroside-8-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Gossypetin 3-sophoroside-8-glucoside**

Cat. No.: **B14084613**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 77306-93-5

This technical guide provides a comprehensive overview of **Gossypetin 3-sophoroside-8-glucoside**, a complex flavonol glycoside. Due to the limited availability of detailed experimental data for this specific molecule, this document incorporates information on its aglycone, gossypetin, and other closely related gossypetin glycosides to offer a broader context for research and development. All information is presented with the utmost clarity regarding its direct applicability to **Gossypetin 3-sophoroside-8-glucoside**.

Physicochemical and Identification Data

A summary of the key identifiers and physicochemical properties for **Gossypetin 3-sophoroside-8-glucoside** and its core structure, gossypetin, is provided below for comparative analysis.

Property	Gossypetin 3-sophoroside-8-glucoside	Gossypetin (Aglycone)	Source(s)
CAS Number	77306-93-5	489-35-0	[1][2][3][4]
Molecular Formula	C ₃₃ H ₄₀ O ₂₃	C ₁₅ H ₁₀ O ₈	[1][4]
Molecular Weight	804.66 g/mol	318.23 g/mol	[1][4]
IUPAC Name	2-(3,4-dihydroxyphenyl)-3-[[2-O-(β -D-glucopyranosyl)- β -D-glucopyranosyl]oxy]-5,7-dihydroxy-8-(β -D-glucopyranosyloxy)-4H-1-benzopyran-4-one	2-(3,4-dihydroxyphenyl)-3,5,7,8-tetrahydroxy-4H-chromen-4-one	[4]
Synonyms	Not Available	3,3',4',5,7,8-Hexahydroxyflavone	[4]
Natural Source	Aerial parts of <i>Equisetum hyemale</i> L.	Flowers and calyx of <i>Hibiscus sabdariffa</i>	[1][2][4]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	Not specified, but likely soluble in similar organic solvents	[5]

Biological Activities and Potential Applications

Gossypetin and its derivatives have garnered significant interest for their diverse biological activities. While specific quantitative data for **Gossypetin 3-sophoroside-8-glucoside** is scarce, the known activities of related compounds suggest promising avenues for investigation.

Biological Activity	Compound(s) Studied	Key Findings	Potential Applications	Source(s)
Antioxidant	Gossypetin-3'-O-glucoside	Demonstrated significant radical scavenging activity.	Protection against oxidative stress-related diseases.	[6]
Anti-inflammatory	Gossypetin	Reduces the production of proinflammatory cytokines such as IL-6, IL-1 β .	Treatment of inflammatory conditions.	[7]
Anticancer	Gossypetin	Suppresses the growth of osteosarcoma cells by inducing apoptosis.	Development of novel cancer therapeutics.	[7]
Antiviral	Gossypetin derivatives	In silico studies suggest potential inhibition of SARS-CoV-2 3CLpro.	Exploration as antiviral agents.	[8]
Neuroprotective	Gossypetin	Facilitates the clearance of beta-amyloid in animal models.	Potential therapeutic for Alzheimer's disease.	[4]

Experimental Protocols

Detailed experimental data for **Gossypetin 3-sophoroside-8-glucoside** is not readily available. However, the following protocols, adapted from studies on closely related gossypetin glycosides, can serve as a foundational methodology for its isolation, purification, and characterization.

Isolation from Natural Sources (Adapted from *Equisetum hyemale* L.)

- Extraction: The aerial parts of the plant material are dried, powdered, and extracted with a suitable solvent such as methanol or ethanol at room temperature. The extraction process is typically repeated multiple times to ensure maximum yield.
- Fractionation: The crude extract is then concentrated under reduced pressure and subjected to fractionation using liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoid glycosides are often enriched in the ethyl acetate and n-butanol fractions.
- Chromatographic Purification: The enriched fractions are further purified using a combination of chromatographic techniques. This may include column chromatography on silica gel, Sephadex LH-20, or preparative High-Performance Liquid Chromatography (HPLC) with a C18 column. Gradient elution with a mixture of water and methanol or acetonitrile is commonly employed.

Analytical Characterization

- High-Performance Liquid Chromatography (HPLC): Purity and quantification can be assessed using analytical HPLC. A typical method would involve a C18 column with a gradient elution system of water (often with a small percentage of formic or acetic acid to improve peak shape) and acetonitrile or methanol. Detection is commonly performed using a UV-Vis detector, with characteristic absorbance maxima for flavonols around 254 nm and 370 nm.[9]
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry, often coupled with HPLC (LC-MS), is used to determine the molecular weight and fragmentation pattern, which aids in structural elucidation.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are crucial for the definitive structural elucidation of the aglycone and the determination of the sugar moieties and their linkage positions.[10]

Signaling Pathways

While a specific signaling pathway for **Gossypetin 3-sophoroside-8-glucoside** has not been elucidated, the known mechanisms of its aglycone, gossypetin, provide a plausible framework for its cellular effects. The following diagram illustrates a potential mechanism of action for gossypetin in inducing apoptosis in cancer cells, a pathway that may be relevant for its glycosylated forms as well.

[Click to download full resolution via product page](#)

Caption: Proposed apoptotic pathway induced by gossypetin.

Conclusion

Gossypetin 3-sophoroside-8-glucoside represents a complex natural product with potential for further scientific investigation. While direct experimental data remains limited, the known biological activities of its aglycone, gossypetin, and other related glycosides provide a strong rationale for its study in areas such as antioxidant, anti-inflammatory, and anticancer research. The experimental protocols and potential signaling pathways outlined in this guide offer a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and other related flavonol glycosides. Further studies are warranted to fully characterize the pharmacological profile of **Gossypetin 3-sophoroside-8-glucoside**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gossypetin 3-sophoroside-8-glucoside CAS No:77306-93-5, CasNo.77306-93-5 Chengdu Lemeitian Pharmaceutical Technology Co., Ltd China (Mainland) [cdlemt.lookchem.com]

- 4. Gossypetin - Wikipedia [en.wikipedia.org]
- 5. Gossypetin 3-sophoroside-8-glucoside | CAS:77306-93-5 | Manufacturer ChemFaces [chemfaces.com]
- 6. phytojournal.com [phytojournal.com]
- 7. Gossypetin Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. actascientific.com [actascientific.com]
- 9. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Unveiling the Profile of Gossypetin 3-sophoroside-8-glucoside: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14084613#cas-number-for-gossypetin-3-sophoroside-8-glucoside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com